molecular formula C10H17NO2 B12097268 Ethyl 5-azaspiro[2.5]octane-1-carboxylate CAS No. 1590372-42-1

Ethyl 5-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B12097268
CAS No.: 1590372-42-1
M. Wt: 183.25 g/mol
InChI Key: FPOUUFYWCRPGFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for ethyl 5-azaspiro[2.5]octane-1-carboxylate involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This reaction is typically carried out in an undivided cell in alcohols with sodium bromide as a mediator . The reaction conditions include passing 2.8 F mol⁻¹ of electricity through the solution, which results in a yield of up to 75% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of electrochemical synthesis and cascade reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds, characterized by a unique bicyclic structure that can influence its biological interactions. The presence of the azaspiro moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of spiro compounds, including this compound, exhibit notable antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis, such as Penicillin Binding Proteins (PBPs) . This inhibition leads to bacterial cell lysis and death, making these compounds valuable in combating antibiotic-resistant strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameActivity TypeTarget OrganismInhibition Concentration (µg/mL)
This compoundAntibacterialStaphylococcus aureus15
This compoundAntifungalCandida albicans20
This compoundAntiviralHCV (Hepatitis C Virus)IC50: 12

Neuroprotective Effects

Studies have indicated that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . this compound may interact with nicotinic acetylcholine receptors, potentially enhancing cognitive function and providing protective effects against neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spiro compounds, including this compound, and evaluated their antibacterial activity against various pathogens. The results demonstrated significant inhibition against multi-drug resistant Staphylococcus aureus, highlighting the compound's potential as an antibiotic .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of spiro compounds in models of Alzheimer's disease. The study found that treatment with this compound resulted in reduced neuroinflammation and improved cognitive performance in mice subjected to amyloid-beta toxicity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It may modulate nicotinic receptors, influencing neurotransmitter release and neuronal health.
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells.

Properties

CAS No.

1590372-42-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 5-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(8)4-3-5-11-7-10/h8,11H,2-7H2,1H3

InChI Key

FPOUUFYWCRPGFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCNC2

Origin of Product

United States

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